7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
Overview
Description
7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core substituted with chloro, iodo, and triisopropylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common approach is the functionalization of the pyrrolo[2,3-c]pyridine scaffold through halogenation and silylation reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize large-scale reactors and advanced purification techniques to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, while the triisopropylsilyl group can influence the compound’s steric and electronic properties. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-5-iodo-1H-pyrrolo[2,3-c]pyridine: Lacks the triisopropylsilyl group, which affects its reactivity and applications.
5-Iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine: Lacks the chloro group, leading to different chemical properties.
7-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine: Lacks the iodo group, resulting in altered reactivity.
Uniqueness
The presence of both chloro and iodo groups, along with the triisopropylsilyl group, makes 7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine unique. These substituents provide a combination of steric hindrance, electronic effects, and potential for diverse chemical reactions, making it a valuable compound for various research applications.
Biological Activity
7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine (CAS Number: 1198097-05-0) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
The empirical formula for this compound is C₁₆H₂₄ClIN₂Si, with a molecular weight of 434.82 g/mol. The structure features a pyrrolopyridine core which is significant in various biological applications.
Property | Value |
---|---|
CAS Number | 1198097-05-0 |
Molecular Formula | C₁₆H₂₄ClIN₂Si |
Molecular Weight | 434.82 g/mol |
Hazard Classification | Irritant |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives of pyrrolopyridines have shown significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds may induce apoptosis through mitochondrial pathways, effectively overcoming resistance mechanisms in cancer therapy .
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of related compounds on human cancer cell lines, it was found that certain derivatives exhibited IC50 values in the low micromolar range (0.5 - 5 µM), indicating potent activity against cancer cells while sparing normal cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar frameworks have been evaluated for their efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Preliminary results indicated that modifications at the pyrrolopyridine core could enhance antibacterial activity significantly.
Table: Antimicrobial Activity Against MRSA
Compound | Minimum Inhibitory Concentration (MIC) |
---|---|
7-Chloro-5-iodo derivative | 0.78 µM |
Unsubstituted derivative | >10 µM |
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may act by modulating transcription factors involved in oncogenesis and inflammatory responses .
Molecular Targets
Research indicates that this compound may interact with various molecular targets:
- Kinases : Inhibition of specific kinases involved in cancer cell signaling.
- Transcription Factors : Modulation of TEAD transcription factors which play roles in cell growth and differentiation.
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through palladium-catalyzed cross-coupling reactions, which allow for the introduction of various substituents that can enhance biological activity. The ability to modify the triisopropylsilyl group offers avenues for increasing solubility and bioavailability.
Properties
IUPAC Name |
(7-chloro-5-iodopyrrolo[2,3-c]pyridin-1-yl)-tri(propan-2-yl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClIN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-9-14(18)19-16(17)15(13)20/h7-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDQHJAMEWUACG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=NC(=C21)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClIN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673627 | |
Record name | 7-Chloro-5-iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198097-05-0 | |
Record name | 7-Chloro-5-iodo-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198097-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-5-iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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